molecular formula C21H22FNO B11569815 (4-Fluoro-benzyl)-(3-furan-2-yl-4-phenyl-butyl)-amine

(4-Fluoro-benzyl)-(3-furan-2-yl-4-phenyl-butyl)-amine

Katalognummer: B11569815
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: UHMGEDKDEHYYEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE is an organic compound that features a complex structure with a combination of fluorophenyl, furan, and phenylbutyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE include:

Uniqueness

[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-4-PHENYLBUTYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C21H22FNO

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-[(4-fluorophenyl)methyl]-3-(furan-2-yl)-4-phenylbutan-1-amine

InChI

InChI=1S/C21H22FNO/c22-20-10-8-18(9-11-20)16-23-13-12-19(21-7-4-14-24-21)15-17-5-2-1-3-6-17/h1-11,14,19,23H,12-13,15-16H2

InChI-Schlüssel

UHMGEDKDEHYYEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(CCNCC2=CC=C(C=C2)F)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.